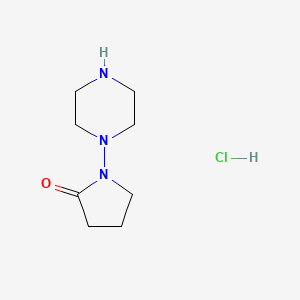
1-(Piperazin-1-yl)pyrrolidin-2-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Piperazin-1-yl)pyrrolidin-2-one hydrochloride is a chemical compound that belongs to the class of pyrrolidin-2-one derivatives. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is often used as a building block in the synthesis of various bioactive molecules due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperazin-1-yl)pyrrolidin-2-one hydrochloride typically involves the reaction of piperazine with pyrrolidin-2-one under specific conditions. One common method involves the use of copper(II) acetate (Cu(OAc)2) as a catalyst, potassium iodide (KI) as an additive, and Oxone as an oxidant in acetonitrile (CH3CN) under an oxygen atmosphere at 80°C for 12 hours . This reaction leads to the formation of the desired compound through a series of domino processes, including the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired quality.
化学反应分析
Types of Reactions
1-(Piperazin-1-yl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidine-2-carbaldehyde and subsequently carboxylic acids.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Copper(II) acetate, potassium iodide, and Oxone in acetonitrile under an oxygen atmosphere.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Pyrrolidine-2-carbaldehyde and carboxylic acids.
Reduction: Reduced derivatives with different functional groups.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
1-(Piperazin-1-yl)pyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(Piperazin-1-yl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. As a non-selective α-adrenoceptor antagonist, it binds to α1 and α2 adrenoceptors, inhibiting their activity . This inhibition leads to various physiological effects, such as the reduction of triglycerides and glucose levels in the plasma . The compound’s ability to modulate adrenergic signaling pathways makes it a valuable tool in studying metabolic and cardiovascular diseases.
相似化合物的比较
1-(Piperazin-1-yl)pyrrolidin-2-one hydrochloride can be compared with other similar compounds, such as:
1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: Another non-selective α-adrenoceptor antagonist with similar metabolic benefits.
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: A compound with potential selective serotonin reuptake inhibitor (SSRI) activity.
7-(4-(4-(2-Bromophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride: A compound with oncogene-selective lethality.
The uniqueness of this compound lies in its specific structural features and its broad range of applications in various fields of research.
属性
IUPAC Name |
1-piperazin-1-ylpyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.ClH/c12-8-2-1-5-11(8)10-6-3-9-4-7-10;/h9H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMZDHSORDAZOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)N2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
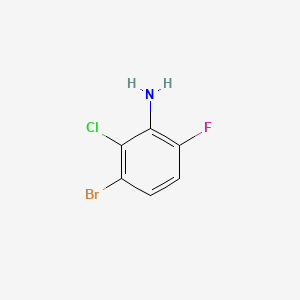
![1-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-phenoxyethan-1-one](/img/structure/B2467391.png)
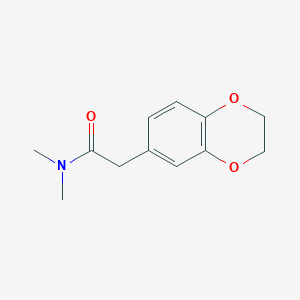
![N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B2467395.png)
![diendo-3-Benzoyl-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2467397.png)

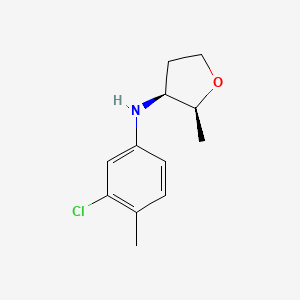
![4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzoic acid](/img/structure/B2467400.png)
![N-(3-fluorophenyl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2467401.png)
![2-{[10-(Ethoxycarbonyl)pyrido[1,2-a]indol-3-yl]oxy}acetic acid](/img/structure/B2467403.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2467404.png)
![2-Chloro-N-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]acetamide](/img/structure/B2467409.png)
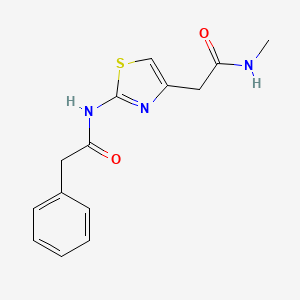
![2-(4-chlorophenoxy)-2-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}propanamide](/img/structure/B2467411.png)
